

DAPI Dilactate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *DAPI dilactate*

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This technical guide provides an in-depth overview of 4',6-diamidino-2-phenylindole, dilactate (**DAPI dilactate**), a widely used fluorescent stain in molecular and cellular biology. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, applications, and experimental protocols.

Core Chemical Properties

DAPI dilactate is a salt form of DAPI, known for its enhanced solubility in aqueous solutions compared to its dihydrochloride counterpart, making it a preferred choice for preparing stock solutions.^{[1][2][3][4]} The fundamental characteristics of **DAPI dilactate** are summarized in the table below.

Property	Value	Source
Molecular Formula	$C_{16}H_{15}N_5 \cdot 2C_3H_6O_3$	[5]
Molecular Weight	457.48 g/mol	
Appearance	Light yellow to yellow solid	
Excitation Maximum (with dsDNA)	~358 nm	
Emission Maximum (with dsDNA)	~461 nm	

Mechanism of Action: DNA Binding

DAPI is a fluorescent stain that strongly binds to double-stranded DNA (dsDNA). Its primary mode of interaction is binding to the minor groove of DNA, with a notable preference for adenine-thymine (A-T) rich regions. This binding event leads to a significant enhancement of its fluorescence, approximately 20-fold, making it an excellent tool for visualizing DNA. While DAPI can also bind to RNA, the resulting fluorescence is weaker and its emission maximum shifts to around 500 nm.

The interaction of DAPI with DNA is not limited to minor groove binding. Under certain conditions, such as in the presence of GC-rich DNA sequences or at high concentrations, it can also exhibit an intercalative binding mode.

Applications in Research

Due to its specific binding to DNA and strong fluorescence, **DAPI dilactate** is extensively used in a variety of applications, including:

- **Fluorescence Microscopy:** As a nuclear counterstain, DAPI allows for the clear visualization of nuclei in both fixed and live cells. Its distinct blue fluorescence provides excellent contrast with other fluorescent probes, making it ideal for multicolor imaging.
- **Flow Cytometry:** DAPI is utilized for cell cycle analysis by quantifying the DNA content in a population of cells. Cells in the G2/M phase of the cell cycle will have twice the DNA content, and thus twice the fluorescence intensity, of cells in the G0/G1 phase.

- **Chromosome Staining:** DAPI is a common stain for visualizing chromosomes.
- **Mycoplasma Detection:** The presence of mycoplasma contamination in cell cultures can be detected by the characteristic extranuclear DAPI staining.

Experimental Protocols

Below are detailed protocols for common applications of **DAPI dilactate**.

Protocol 1: Staining of Fixed Adherent Cells for Fluorescence Microscopy

This protocol outlines the steps for staining the nuclei of fixed cells grown on coverslips.

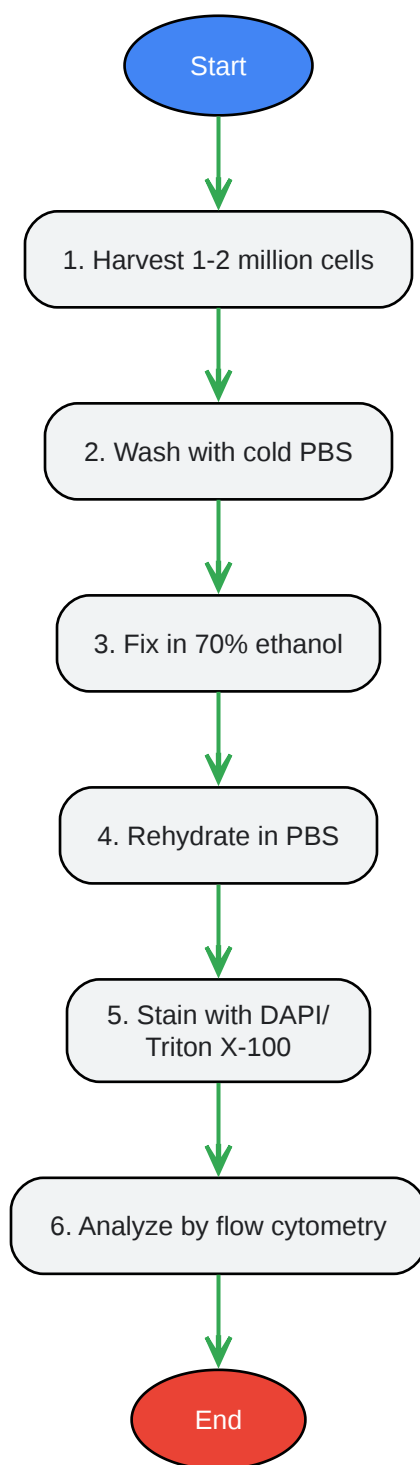
Materials:

- **DAPI dilactate** stock solution (e.g., 1 mg/mL in deionized water or DMF)
- Phosphate-Buffered Saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
- Antifade mounting medium

Procedure:

- **Cell Culture and Fixation:** Grow cells on sterile coverslips in a petri dish. Wash the cells with PBS and then fix them with 4% paraformaldehyde for 10-15 minutes at room temperature.
- **Washing:** Wash the fixed cells three times with PBS for 5 minutes each.
- **Permeabilization:** Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing DAPI to enter the nucleus.
- **Washing:** Wash the cells three times with PBS for 5 minutes each.

- **DAPI Staining:** Prepare a working solution of DAPI at a concentration of 300 nM in PBS. Add enough of the DAPI working solution to completely cover the cells on the coverslip and incubate for 1-5 minutes at room temperature, protected from light.
- **Final Washes:** Wash the cells two to three times with PBS to remove unbound DAPI.
- **Mounting:** Mount the coverslip onto a microscope slide using an antifade mounting medium.
- **Visualization:** Image the stained cells using a fluorescence microscope equipped with a UV light source and a blue/cyan filter.



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References

- 1. biotium.com [biotium.com]
- 2. Determining cell cycle stages by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. biotium.com [biotium.com]
- 5. betalifesci.com [betalifesci.com]
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